N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16313782
Molecular Formula: C21H16ClN3OS2
Molecular Weight: 426.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide -](/images/structure/VC16313782.png)
Specification
Molecular Formula | C21H16ClN3OS2 |
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Molecular Weight | 426.0 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C21H16ClN3OS2/c1-13-23-20(27-12-19(26)25-16-9-7-15(22)8-10-16)17-11-18(28-21(17)24-13)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,25,26) |
Standard InChI Key | CYQHCCDCHWEITD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular backbone of N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide comprises a thieno[2,3-d]pyrimidine system—a bicyclic structure merging thiophene and pyrimidine rings. Key substituents include:
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2-Methyl group: Enhances steric bulk and modulates electronic properties at the pyrimidine ring.
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6-Phenyl group: Introduces aromaticity and potential π-π stacking interactions in biological targets.
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4-Sulfanyl bridge: Connects the heterocycle to an acetamide moiety, enabling hydrogen bonding and hydrophobic interactions .
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N-(4-Chlorophenyl)acetamide: Provides a chlorinated aromatic system, likely influencing bioavailability and target affinity.
Table 1: Molecular Descriptors
Property | Value |
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IUPAC Name | N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
Molecular Formula | C<sub>22</sub>H<sub>17</sub>ClN<sub>3</sub>OS<sub>2</sub> |
Molecular Weight | 438.97 g/mol |
Canonical SMILES | CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl |
Synthetic Methodologies and Optimization
Thieno[2,3-d]Pyrimidine Core Construction
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclocondensation | 2-Aminothiophene-3-carbonitrile, AcOH, reflux | 65 |
2 | C2 Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 72 |
3 | C6 Phenylation | Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 58 |
4 | Thiolation | Thiourea, EtOH, reflux | 81 |
5 | Sulfanyl-Acetamide Formation | 2-Chloroacetamide, Et<sub>3</sub>N, THF | 67 |
6 | N-(4-Chlorophenyl) Conjugation | 4-Chloroaniline, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene | 54 |
Microwave-assisted synthesis has been employed for analogous compounds to reduce reaction times and improve yields, though its applicability to this specific molecule remains unexplored.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (predicted logP ≈ 3.8) due to its hydrophobic aromatic and heterocyclic components. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately stable under acidic conditions but susceptible to hydrolysis in strongly basic environments, particularly at the acetamide bond.
Spectroscopic Fingerprints
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.52 (s, 1H, pyrimidine-H), 7.78–7.32 (m, 9H, aromatic-H), 4.21 (s, 2H, SCH<sub>2</sub>), 2.65 (s, 3H, CH<sub>3</sub>).
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IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 1245 cm<sup>-1</sup> (C-N stretch), 680 cm<sup>-1</sup> (C-S stretch).
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UV-Vis (MeOH): λ<sub>max</sub> 278 nm (π→π* transition of aromatic systems).
Future Research Directions
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ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity to assess druggability.
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Target Identification: Proteomic studies to map interaction networks and off-target effects.
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Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.
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